1-Phenylisoquinoline 2-oxide
CAS No.: 16303-15-4
Cat. No.: VC21086688
Molecular Formula: C15H11NO
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16303-15-4 |
---|---|
Molecular Formula | C15H11NO |
Molecular Weight | 221.25 g/mol |
IUPAC Name | 2-oxido-1-phenylisoquinolin-2-ium |
Standard InChI | InChI=1S/C15H11NO/c17-16-11-10-12-6-4-5-9-14(12)15(16)13-7-2-1-3-8-13/h1-11H |
Standard InChI Key | YLRIEECDDJIRGA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=[N+](C=CC3=CC=CC=C32)[O-] |
Canonical SMILES | C1=CC=C(C=C1)C2=[N+](C=CC3=CC=CC=C32)[O-] |
Introduction
Structural Clarification and Properties
Understanding Isoquinoline and Quinoline Nomenclature
The nomenclature of heterocyclic compounds can sometimes lead to confusion due to different numbering systems. In isoquinoline, the nitrogen atom occupies position 2 of the ring system, whereas in quinoline, the nitrogen is at position 1. The compound "1-Phenylisoquinoline 2-oxide" would theoretically refer to an isoquinoline derivative with a phenyl group at position 1 and an oxide functionality at position 2 (where the nitrogen is located), making it effectively an N-oxide derivative.
Much of the available research data focuses on 2-Phenylquinoline 1-oxide (CAS: 5659-33-6), which has a different structural arrangement - a quinoline core with a phenyl substituent at position 2 and an N-oxide group at position 1 .
Physical and Chemical Properties
Based on data for structurally related compounds, particularly 2-Phenylquinoline 1-oxide, we can infer some properties of 1-Phenylisoquinoline 2-oxide:
While these properties are primarily derived from the related 2-Phenylquinoline 1-oxide, they provide a reasonable approximation for 1-Phenylisoquinoline 2-oxide given the structural similarities between these heterocyclic N-oxide compounds .
Synthesis Approaches for N-oxide Heterocycles
Optimization of Reaction Conditions
Research on related N-oxide compounds has revealed optimal conditions for their synthesis. A comprehensive solvent screening study demonstrated the following results for the synthesis of 3-Phenyl-4-(phenylselanyl)isoquinoline-2-oxide:
No. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1 | DMF | 80 | 16 | 27 |
2 | DMF | 120 | 16 | 6 |
3 | BuOH t | 80 | 16 | 55 |
4 | PrOH i | 80 | 16 | 75 |
5 | EtOH | 78 | 16 | 92 |
6 | MeOH | 65 | 16 | 96 |
10 | MeOH | 65 | 8 | 96 |
11 | MeOH | 65 | 4 | 54 |
12 | MeOH | 65 | 8 | 74 |
This data indicates that methanol at 65°C for 8 hours provides optimal conditions for the synthesis of isoquinoline N-oxide derivatives, achieving yields as high as 96% . Notably, increasing the reaction temperature to 120°C significantly decreased the yield, suggesting thermal sensitivity of these N-oxide compounds.
Chemical Reactivity and Behavior
Stability Considerations
The search results indicate that N-oxide derivatives exhibit variable stability depending on reaction conditions. For instance, when synthesizing 3-Phenyl-4-(phenylselanyl)isoquinoline-2-oxide, increasing the reaction temperature from 80°C to 120°C led to a dramatic decrease in yield (from 27% to 6%) . This suggests that 1-Phenylisoquinoline 2-oxide might also be sensitive to high temperatures, potentially undergoing decomposition or rearrangement reactions.
Additionally, the solvent environment significantly impacts the stability and reactivity of these compounds, with protic solvents like methanol and ethanol generally providing better results compared to aprotic solvents like DMF for related N-oxide derivatives .
Comparative Analysis with Related Compounds
Comparison with 2-Phenylquinoline 1-oxide
The search results provide substantial information about 2-Phenylquinoline 1-oxide (CAS: 5659-33-6), which allows for a comparative analysis with the hypothetical structure of 1-Phenylisoquinoline 2-oxide:
Feature | 2-Phenylquinoline 1-oxide | 1-Phenylisoquinoline 2-oxide |
---|---|---|
Core structure | Quinoline (N at position 1) | Isoquinoline (N at position 2) |
Phenyl position | Position 2 | Position 1 |
Oxide position | Position 1 (N-oxide) | Position 2 (presumed N-oxide) |
IUPAC name | 1-oxido-2-phenylquinolin-1-ium | Not directly provided |
CAS Number | 5659-33-6 | Not specified in search results |
Molecular Weight | 221.25 g/mol | Presumed similar (≈221.25 g/mol) |
This comparison highlights the structural isomerism between these two compounds, with the key difference being the position of the nitrogen in the heterocyclic core (quinoline vs. isoquinoline) .
Comparison with Functionalized Isoquinoline N-oxides
The search results contain spectroscopic data for several functionalized isoquinoline N-oxides, which provides context for understanding the structural diversity within this compound class:
Compound | Key Spectroscopic Features | Substituent Effects |
---|---|---|
3-Phenyl-4-(phenylselanyl)isoquinoline-2-oxide | ¹H NMR: δ 8.95 (s, 1H) characteristic peak | Phenyl and phenylselanyl groups influence aromatic region |
4-(Phenylselanyl)-3-(4-tolyl)isoquinoline-2-oxide | Additional ¹H NMR peak at δ 2.40 (s, 3H) for methyl group | Methyl substituent on phenyl ring adds upfield signal |
4-(Naphthalen-2-ylselanyl)-3-phenylisoquinoline-2-oxide | More complex aromatic region in ¹H NMR | Naphthyl group contributes additional aromatic signals |
These comparisons illustrate how structural modifications affect the spectroscopic properties of isoquinoline N-oxides, providing a framework for predicting the characteristics of 1-Phenylisoquinoline 2-oxide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume